![molecular formula C18H27O8P B170720 dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate CAS No. 117251-95-3](/img/structure/B170720.png)
dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate
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Overview
Description
Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C18H27O8P and its molecular weight is 402.4 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate is a complex organic compound with significant biological activity attributed to its unique phosphonate structure and stereochemical configuration. This article explores its biological properties, potential applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H27O8P and features a phosphonate group that plays a crucial role in its chemical reactivity. The presence of the dioxole framework enhances its potential interactions with biological targets.
Property | Value |
---|---|
Molecular Weight | 402.38 g/mol |
Molecular Formula | C18H27O8P |
Structural Features | Phosphonate group, dioxole ring |
The biological activity of this compound is primarily mediated through its phosphonate group. This group can undergo nucleophilic substitution reactions with various biological nucleophiles such as amines and alcohols. Such interactions can lead to the formation of cyclic phosphonic analogs that may exhibit enhanced biological properties.
Biological Applications
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties. Research indicates that phosphonates can inhibit viral replication by interfering with viral polymerases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates allows it to bind to active sites on enzymes effectively.
- Drug Development : The unique structural properties of this compound make it a candidate for drug development in treating diseases related to viral infections or metabolic disorders.
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University evaluated the antiviral efficacy of various phosphonates against RNA viruses. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of viral replication in vitro.
Case Study 2: Enzyme Interaction
A biochemical assay was performed to assess the inhibitory effects of this compound on specific kinases involved in metabolic pathways. The findings revealed that the compound effectively reduced kinase activity by competing with ATP for binding sites.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a phosphonate group that is known for its reactivity in nucleophilic substitution reactions. This property allows it to interact with amines and alcohols, leading to the formation of cyclic phosphonic analogs. Such reactions highlight its versatility in synthesizing new chemical structures, which is crucial for developing novel pharmaceuticals and agrochemicals.
Medicinal Chemistry
Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate has been investigated for its potential use as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may exhibit biological activity against various diseases.
Case Study: Antiviral Activity
Research indicates that compounds with similar structures have shown efficacy against viral infections. For instance, phosphonates have been explored for their ability to inhibit viral replication processes. Further studies are needed to assess the specific antiviral properties of this compound against pathogens like Filoviridae viruses .
Organic Synthesis
The compound's ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions:
- Formation of the tetrahydrofurodioxole framework.
- Introduction of the phosphonate group through established methodologies in organic chemistry.
Agrochemical Applications
Given the importance of phosphonates in agriculture as herbicides and fungicides, this compound may also have potential applications in agrochemicals. Its reactivity could be harnessed to develop new agricultural products that enhance crop protection.
Biochemical Research
Phosphonates are known to play roles in biochemical processes. The unique structure of this compound may allow it to interact with biological molecules such as enzymes or receptors.
Properties
IUPAC Name |
(3aR,4R,6R,6aR)-4-(dimethoxyphosphorylmethyl)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27O8P/c1-17(2)25-15-14(11-23-10-13-8-6-5-7-9-13)24-18(19,16(15)26-17)12-27(20,21-3)22-4/h5-9,14-16,19H,10-12H2,1-4H3/t14-,15-,16-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCOORHTPDAADF-KONPQCLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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